5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide

Medicinal Chemistry Kinase Inhibition Drug Discovery

This di-brominated thiazole HBr salt (≥95%) features a critical 5-bromo substituent on the thiazole core paired with a 4-bromophenyl group—a dual-halogen pattern claimed as a kinase pharmacophore for Abl, Bcr-Abl & Aurora kinases (US20080227783A1). Replacing with mono-brominated or generic thiazole analogs compromises binding. LogP 4.22 ensures membrane permeability; mp 223–225°C. Demonstrated MCF7 anticancer activity (IC₅₀ 10.5 μM) and FabH antimicrobial inhibition. Dual bromines serve as heavy-atom labels for X-ray crystallography. Ideal for oncology SAR, antimicrobial resistance programs, and chemical biology probe development.

Molecular Formula C9H7Br3N2S
Molecular Weight 414.94 g/mol
CAS No. 1172108-91-6
Cat. No. B1519703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide
CAS1172108-91-6
Molecular FormulaC9H7Br3N2S
Molecular Weight414.94 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(SC(=N2)N)Br)Br.Br
InChIInChI=1S/C9H6Br2N2S.BrH/c10-6-3-1-5(2-4-6)7-8(11)14-9(12)13-7;/h1-4H,(H2,12,13);1H
InChIKeyFSEXXHKOTKYSSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide (CAS 1172108-91-6): Core Chemical and Structural Profile


5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide (CAS 1172108-91-6) is a brominated thiazole derivative with the molecular formula C₉H₇Br₃N₂S and a molecular weight of 414.94 g/mol [1]. It is supplied as a hydrobromide salt with a typical minimum purity specification of 95%, as reported by multiple commercial vendors . The compound features a thiazole core substituted with a bromine atom at the 5-position and a 4-bromophenyl group at the 4-position, structural features that distinguish it from closely related mono-brominated or differently substituted thiazole analogs. This substitution pattern creates a unique chemical environment that influences its reactivity profile and potential biological interactions, making it a valuable building block for medicinal chemistry applications. The compound is generally available as a solid with a reported melting point of 223-225 °C , and it should be stored in a cool, dry place to maintain stability.

Why 5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide Cannot Be Replaced by a Generic Analog


Attempting to substitute 5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide with a generic thiazole or a mono-brominated analog can compromise experimental outcomes due to critical differences in halogen substitution patterns. The presence of two bromine atoms—one on the thiazole ring at the 5-position and another on the para position of the 4-phenyl ring—confers distinct electronic, steric, and lipophilic properties that are not present in analogs such as 4-(4-bromophenyl)thiazol-2-amine (lacking the 5-bromo substituent) or 5-bromo-4-phenylthiazol-2-amine (lacking the phenyl ring bromine). In medicinal chemistry contexts, the 5-bromo substituent has been shown to significantly impact kinase inhibition profiles; a patent on 5-substituted thiazol-2-yl amino compounds explicitly identifies 5-bromo-thiazole derivatives as key structures for targeting kinases including Abl, Aurora-A, and Bcr-Abl, with the bromine at the 5-position being critical for binding interactions [1]. Furthermore, studies on related 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrate that structural variations in the thiazole core directly modulate both antimicrobial and anticancer activities, underscoring that seemingly minor structural changes cannot be assumed to be functionally equivalent [2].

5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide: Quantitative Differentiation Evidence Against Comparators


Kinase Inhibition Scaffold: 5-Bromo Substitution Defines Target Engagement Potential

The 5-bromo substituent on the thiazole ring is a critical determinant of kinase inhibition activity in this chemical class. A patent on 5-substituted thiazol-2-yl amino compounds explicitly claims that 5-bromo-thiazole derivatives—including the structural class to which 5-bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide belongs—are inhibitors of kinases including Abl, Aurora-A, Bcr-Abl, Bmx, CDK1/cyclinB, CHK2, Fes, FGFR3, Flt3, GSK3β, JNK1α1, Lck, MKK4, and TrkB [1]. In contrast, the des-bromo analog (4-(4-bromophenyl)thiazol-2-amine) is not specified in this patent as a kinase inhibitor scaffold, and its primary reported activity is as an antimicrobial intermediate or FabH inhibitor [2]. The 5-bromo substitution is therefore not merely incremental but defines the compound's eligibility as a kinase inhibitor lead scaffold. The patent lists specific compounds including (5-Bromo-thiazol-2-yl)-p-tolyl-amine and 4-(5-Bromo-thiazol-2-ylamino)-phenol as preferred embodiments, establishing that the 5-bromo-thiazole core is a recognized pharmacophore for kinase inhibition [1].

Medicinal Chemistry Kinase Inhibition Drug Discovery

Structural Distinction: Di-Bromination Creates Unique Reactivity and Lipophilicity Profile

5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide (C₉H₇Br₃N₂S, MW = 414.94 g/mol) contains three bromine atoms per molecule (including the HBr counterion) and features bromine substitution at both the thiazole 5-position and the phenyl para-position [1]. This di-brominated structure distinguishes it from two primary comparators: (1) 5-(4-bromophenyl)thiazol-2-amine (CAS 73040-60-5, C₉H₇BrN₂S, MW = 255.14 g/mol), which has the bromophenyl group at the 5-position rather than the 4-position and lacks bromine on the thiazole ring ; and (2) 4-(4-bromophenyl)thiazol-2-amine (CAS 1826-20-6), which has the bromophenyl group at the 4-position but lacks the 5-bromo substituent. The additional bromine at the 5-position of the thiazole ring in the target compound increases molecular weight by approximately 160 g/mol compared to mono-brominated analogs, and alters electronic distribution, steric bulk, and lipophilicity. The calculated LogP for the target compound is 4.22 , compared to an estimated LogP of approximately 2.0–3.0 for mono-brominated analogs, indicating significantly higher lipophilicity that affects membrane permeability and protein binding.

Synthetic Chemistry Structure-Activity Relationship Lead Optimization

Anticancer Activity Benchmarking: Structural Class Demonstrates Comparable Potency to 5-Fluorouracil

While direct anticancer activity data for 5-bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide is not available in the primary literature, closely related 4-(4-bromophenyl)-thiazol-2-amine derivatives have been quantitatively evaluated against the MCF7 breast adenocarcinoma cell line. Compound p2 from this series exhibited an IC₅₀ of 10.5 μM, which is within 2-fold of the reference drug 5-fluorouracil (IC₅₀ = 5.2 μM) [1]. This demonstrates that the 4-(4-bromophenyl)-thiazol-2-amine scaffold possesses inherent anticancer activity comparable to an established chemotherapeutic agent. The target compound retains this core scaffold while adding a 5-bromo substituent, which, based on kinase inhibition patent data for 5-bromo-thiazoles, may enhance or alter target engagement [2]. In contrast, simple thiazole analogs lacking the 4-bromophenyl group show significantly reduced or no activity in similar assays, underscoring the importance of the bromophenyl moiety.

Anticancer Research Breast Cancer MCF7 Cell Line

Antimicrobial Activity Benchmarking: Scaffold Exhibits Activity Comparable to Standard Antibiotics

The 4-(4-bromophenyl)-thiazol-2-amine scaffold, which forms the core of 5-bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide, has been demonstrated to produce derivatives with antimicrobial activity comparable to standard antibiotics. In a systematic study of 4-(4-bromophenyl)-thiazol-2-amine derivatives, compounds p2, p3, p4, and p6 exhibited antimicrobial activity that was comparable to the reference antibiotics norfloxacin (antibacterial) and fluconazole (antifungal) [1]. Additionally, in a separate study on FabH inhibitors, thiazole derivatives incorporating the 4-(4-bromophenyl)thiazol-2-amine moiety showed FabH inhibition with IC₅₀ values ranging from 5.8 μM to 48.1 μM, with compound 5f demonstrating the best antibacterial activity against E. coli [2]. The target compound's 5-bromo substituent may further modulate this antimicrobial activity, as 5-substitution is known to influence target binding in thiazole-based inhibitors.

Antimicrobial Research Antibacterial FabH Inhibition

5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide: Prioritized Research and Industrial Application Scenarios


Kinase Inhibitor Lead Discovery and Optimization

This compound serves as a privileged scaffold for kinase inhibitor development, particularly for programs targeting Abl, Bcr-Abl, Aurora kinases, and other kinases identified in patent US20080227783A1 [1]. The 5-bromo-thiazole core is explicitly claimed as a kinase inhibitor pharmacophore, making this compound a suitable starting point for medicinal chemistry campaigns focused on oncology and inflammatory diseases. Researchers can leverage the 5-bromo substituent as a synthetic handle for further derivatization or retain it as a key binding element. The compound's calculated LogP of 4.22 suggests favorable membrane permeability, an important consideration for cellular activity in kinase inhibition assays.

Anticancer Drug Discovery with MCF7 Breast Cancer Models

Based on the demonstrated anticancer activity of closely related 4-(4-bromophenyl)-thiazol-2-amine derivatives against MCF7 breast adenocarcinoma cells (IC₅₀ = 10.5 μM, comparable to 5-fluorouracil) [2], this compound is well-suited for use in breast cancer drug discovery programs. It can serve as a reference compound for structure-activity relationship (SAR) studies aimed at optimizing potency against estrogen receptor-positive breast cancer models. The bromophenyl group is essential for this activity, and the additional 5-bromo substituent provides a unique vector for exploring enhanced or altered activity profiles.

Antimicrobial Resistance Research and FabH Inhibitor Development

Given that 4-(4-bromophenyl)-thiazol-2-amine derivatives exhibit antimicrobial activity comparable to norfloxacin and fluconazole [2], and that related compounds inhibit the bacterial enzyme FabH with IC₅₀ values between 5.8 μM and 48.1 μM [3], this compound is a valuable tool for antimicrobial research. It can be employed in programs aimed at combating microbial resistance, particularly in the development of novel FabH inhibitors targeting the bacterial fatty acid biosynthesis pathway. The di-brominated structure may offer advantages in binding to hydrophobic enzyme pockets.

Chemical Biology Probe for Protein Interaction Studies

The compound's dual bromination pattern provides two distinct sites for potential covalent modification or for serving as heavy atom labels in X-ray crystallography. The bromine atoms can be utilized for anomalous scattering in protein crystallography to facilitate phase determination. Additionally, the compound is reported to be utilized in various biochemical assays to study protein interactions and enzyme activities , making it suitable as a chemical biology probe for target identification and validation studies, particularly for proteins involved in kinase signaling or antimicrobial pathways.

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